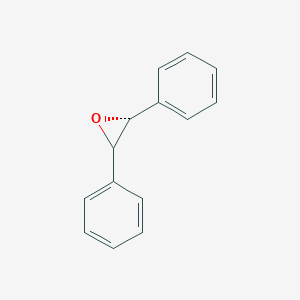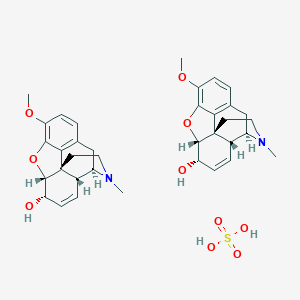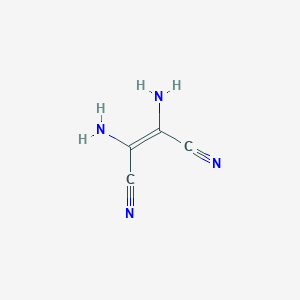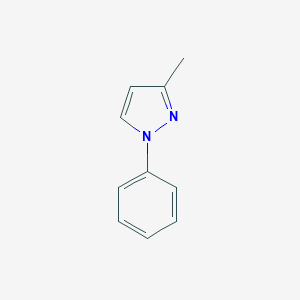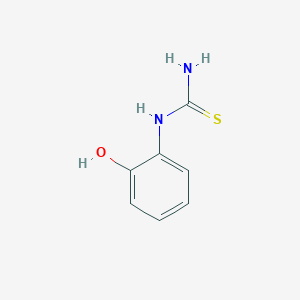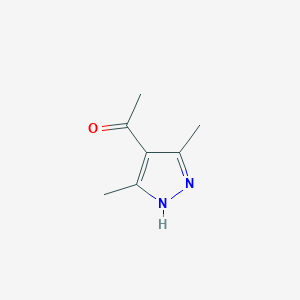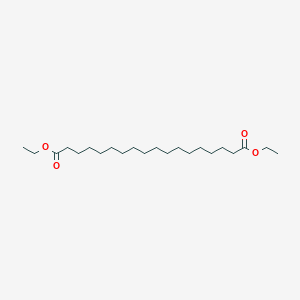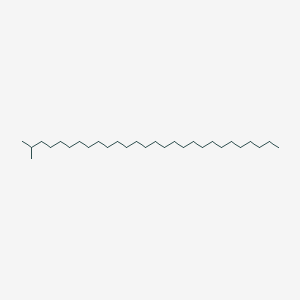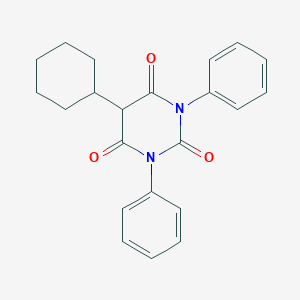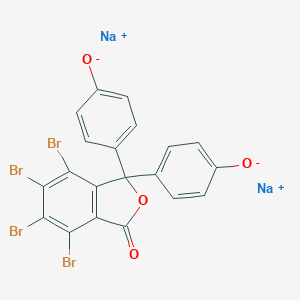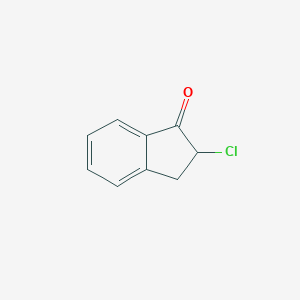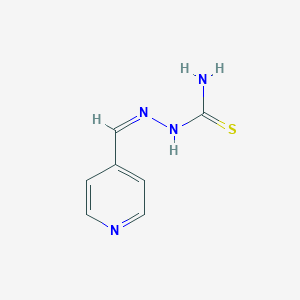
Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-
Overview
Description
Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- is a chemical compound with the molecular formula C7H8N4S It is known for its unique structure, which includes a hydrazinecarbothioamide group and a pyridinylmethylene group
Biochemical Analysis
Biochemical Properties
“Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biological activities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . “Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of “Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of “Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” and its effects on activity or function are of significant interest . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- can be synthesized through the reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides (where X can be H, Cl, or Br) with 2,4-difluorophenyl isothiocyanate. This reaction is typically carried out in the presence of sodium hydroxide, leading to the formation of 1,2,4-triazole-3-thione derivatives . Further reactions with α-halogenated ketones in basic media can yield new S-alkylated derivatives .
Industrial Production Methods
While specific industrial production methods for Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- are not widely documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- include sodium hydroxide, α-halogenated ketones, and various oxidizing and reducing agents. The reaction conditions typically involve basic or acidic media, depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- include 1,2,4-triazole-3-thione derivatives and S-alkylated derivatives . These products are often characterized using techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative processes . The compound’s antimicrobial and antitumor effects are believed to result from its interaction with cellular components, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- can be compared with other similar compounds, such as:
Thiosemicarbazides: These compounds also contain sulfur and nitrogen atoms and exhibit similar biological activities, including antimicrobial and antitumor properties.
1,2,4-Triazoles: These heterocyclic compounds share structural similarities and are known for their diverse chemical reactivity and biological activities.
The uniqueness of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(pyridin-4-ylmethylideneamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-1-3-9-4-2-6/h1-5H,(H3,8,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSJJDIDTYFLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923174 | |
| Record name | 2-[(Pyridin-4-yl)methylidene]hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-00-6 | |
| Record name | 2-(4-Pyridinylmethylene)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Pyridin-4-yl)methylidene]hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
ANone: While the exact mechanisms can vary, research suggests that thiosemicarbazones can interact with biological systems through various mechanisms, including:
- Metal Chelation: These compounds often possess excellent metal-chelating properties. By binding to metal ions present in enzymes or cellular structures, they can disrupt essential biological processes. [, ]
- Redox Reactions: The presence of sulfur and nitrogen atoms in their structure enables them to participate in redox reactions, potentially interfering with cellular redox balance. []
- Enzyme Inhibition: Some thiosemicarbazones demonstrate inhibitory activity against specific enzymes involved in crucial metabolic pathways, leading to their observed biological effects. []
A: Isonicotinaldehyde thiosemicarbazone exhibits promising anti-tuberculosis activity in animal models. [] This activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis. The research highlights that, unlike some other anti-tubercular agents at the time, isonicotinaldehyde thiosemicarbazone, even in relatively low doses, showed a lasting protective effect, suggesting a potential impact on the viability of the bacteria. []
A: Electrochemical methods, such as Tafel and impedance measurements, are valuable tools for studying the corrosion inhibition properties of thiosemicarbazone derivatives. [] These techniques provide insights into the adsorption behavior of these compounds on metal surfaces, which is crucial for understanding their ability to act as corrosion inhibitors. []
A: Understanding the SAR is crucial for optimizing the biological activity and pharmacological properties of these compounds. By systematically modifying the structure of thiosemicarbazones and evaluating the resulting changes in their activity, researchers can identify key structural features responsible for their desired effects. This knowledge can guide the development of more potent and selective derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



